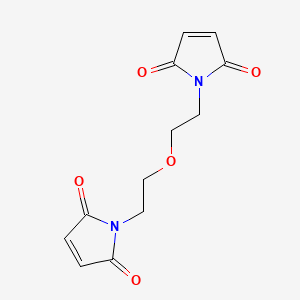
Cyclobutanone, 2,2-dichloro-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutanone, 2,2-dichloro-3-methyl- is a chemical compound with the molecular formula C5H6Cl2O. It is a derivative of cyclobutanone, where two chlorine atoms and one methyl group are substituted at the 2 and 3 positions, respectively.
准备方法
Synthetic Routes and Reaction Conditions
Cyclobutanone, 2,2-dichloro-3-methyl- can be synthesized through various methods. One common approach involves the [2 + 2] cycloaddition reaction, which is widely used for synthesizing cyclobutane derivatives . In this method, appropriate precursors undergo cycloaddition under controlled conditions to form the cyclobutane ring structure.
Another method involves the dialkylation of 1,3-dithiane with 1-bromo-3-chloropropane, followed by deprotection to the ketone using mercuric chloride (HgCl2) and cadmium carbonate (CdCO3) .
Industrial Production Methods
Industrial production methods for cyclobutanone, 2,2-dichloro-3-methyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
化学反应分析
Types of Reactions
Cyclobutanone, 2,2-dichloro-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atoms and the methyl group, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions
Oxidation: Cyclobutanone, 2,2-dichloro-3-methyl- can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted cyclobutanone derivatives.
科学研究应用
Cyclobutanone, 2,2-dichloro-3-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of cyclobutanone, 2,2-dichloro-3-methyl- involves its interaction with molecular targets and pathways in biological systems. The presence of chlorine atoms and the methyl group can influence the compound’s reactivity and binding affinity to specific targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Cyclobutanone, 2,2-dichloro-3-methyl- can be compared with other similar compounds, such as:
Cyclobutanone, 2-hydroxy-2-methyl-: This compound has a hydroxyl group instead of chlorine atoms, which affects its chemical properties and reactivity.
Cyclobutanone, 2,2-dichloro-3-methoxy-:
The uniqueness of cyclobutanone, 2,2-dichloro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
属性
分子式 |
C5H6Cl2O |
|---|---|
分子量 |
153.00 g/mol |
IUPAC 名称 |
2,2-dichloro-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C5H6Cl2O/c1-3-2-4(8)5(3,6)7/h3H,2H2,1H3 |
InChI 键 |
QVUWEGPHLLWLSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)C1(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)




![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)



